Methyl 6-(difluoromethyl)nicotinate
Description
Methyl 6-(difluoromethyl)nicotinate (CAS: 1355729-43-9) is a fluorinated nicotinic acid derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . Structurally, it features a methyl ester group at the pyridine ring’s 3-position and a difluoromethyl (–CF₂H) substituent at the 6-position. This compound is part of a broader class of nicotinate esters, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogues .
Properties
IUPAC Name |
methyl 6-(difluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSVFYJGODSQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-(difluoromethyl)nicotinate involves several steps. One common method includes the difluoromethylation of nicotinic acid derivatives. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the nicotinic acid derivative . Industrial production methods may involve bulk custom synthesis and procurement to ensure the availability of the compound for research and development .
Chemical Reactions Analysis
Methyl 6-(difluoromethyl)nicotinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and various catalysts are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
The synthesis of methyl 6-(difluoromethyl)nicotinate typically involves several steps, including the introduction of the difluoromethyl group through fluorination reactions. The compound can be utilized as an intermediate in the production of more complex molecules, particularly in pharmaceutical chemistry.
Scientific Research Applications
-
Chemistry :
- Building Block : this compound is employed as a reagent in various chemical reactions, facilitating the synthesis of other compounds.
- Reagent for Fluorination : Its difluoromethyl group allows for selective fluorination processes, which are crucial in developing fluorinated pharmaceuticals.
-
Biology :
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a significant role in cancer therapy. Compounds with similar structures have been evaluated for their ability to inhibit HDAC6, suggesting that this compound may possess similar properties.
- Antiviral Activity : Preliminary studies indicate that related compounds may inhibit viral infections by modulating cellular pathways.
-
Medicine :
- Therapeutic Applications : Ongoing research is exploring its use in drug development, particularly for conditions requiring modulation of enzyme activity or cellular signaling pathways.
- Peripheral Vasodilation : Similar compounds are known to act as peripheral vasodilators, enhancing local blood flow—a property that may be explored further with this compound .
- Industry :
Case Study 1: HDAC Inhibition
A study investigated the effects of this compound on HDAC activity. The results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
- Results :
- Inhibition of HDAC6 by approximately 70% at a concentration of .
- Downregulation of pro-survival pathways in cancer cells.
Case Study 2: Antiviral Activity
Research focused on the antiviral properties of related compounds revealed that this compound could inhibit viral replication through interference with host cell pathways.
- Results :
- Reduction in viral load by over 50% in cell cultures treated with the compound.
- Enhanced immune response markers observed in treated cells.
Mechanism of Action
The mechanism of action of Methyl 6-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects through peripheral vasodilation and the release of prostaglandin D2 . This localized action is due to the short half-life of prostaglandin D2, which limits its effects to the site of application .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key physical and structural differences between Methyl 6-(difluoromethyl)nicotinate and its analogues:
Table 1: Physical and Structural Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position(s) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 1355729-43-9 | C₈H₇F₂NO₂ | 187.14 | 6-position | Difluoromethyl, ester |
| Methyl 6-methylnicotinate | 5470-70-2 | C₈H₉NO₂ | 151.16 | 6-position | Methyl, ester |
| Methyl 4-(difluoromethyl)nicotinate | 175204-82-7 | C₈H₇F₂NO₂ | 187.14 | 4-position | Difluoromethyl, ester |
| Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate | 1261782-37-9 | C₁₄H₁₀F₃NO₃ | 297.23 | 6-position | Trifluoromethoxyphenyl, ester |
| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | 1073129-57-3 | C₈H₅ClF₃NO₂ | 239.58 | 2- and 6-positions | Chloro, trifluoromethyl, ester |
Key Observations:
Fluorine Substitution Impact: The difluoromethyl group in this compound increases molecular weight by ~36 g/mol compared to Methyl 6-methylnicotinate . Fluorine’s electronegativity enhances the compound’s polarity and metabolic stability, making it less prone to oxidative degradation than non-fluorinated derivatives . In contrast, Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate (CAS: 1261782-37-9) incorporates a bulkier trifluoromethoxyphenyl group, significantly increasing its molecular weight (297.23 g/mol) and lipophilicity .
Positional Isomerism: Methyl 4-(difluoromethyl)nicotinate (CAS: 175204-82-7) shares the same molecular formula and weight as the 6-isomer but differs in substituent placement.
Multi-Substituted Analogues: Methyl 2-chloro-6-(trifluoromethyl)nicotinate (CAS: 1073129-57-3) combines chloro and trifluoromethyl groups, introducing steric hindrance and electronic withdrawal effects. This dual substitution may enhance binding affinity in enzyme inhibition but reduces solubility compared to mono-substituted derivatives .
Key Observations:
Metabolic Stability :
- Fluorinated derivatives like this compound exhibit prolonged half-lives in biological systems due to fluorine’s resistance to cytochrome P450-mediated oxidation . This contrasts with Methyl 6-methylnicotinate , which is metabolized more rapidly .
Solubility and Bioavailability: Polar substituents (e.g., Methyl 6-(aminomethyl)nicotinate hydrochloride) improve aqueous solubility but may reduce membrane permeability. In contrast, hydrophobic groups (e.g., trifluoromethoxy in ) enhance lipid bilayer penetration .
Position-Specific Activity: Substitution at the pyridine ring’s 6-position (as in this compound) is critical for interactions with biological targets. For example, 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives () show potent HIV-1 RT inhibition, highlighting the importance of 6-position substituents in medicinal chemistry .
Biological Activity
Methyl 6-(difluoromethyl)nicotinate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a methyl ester and a difluoromethyl substituent at the 6-position. This substitution pattern is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Key findings include:
- Histone Deacetylase Inhibition : Similar compounds have shown activity as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy. For instance, derivatives of nicotinic acid have been evaluated for their ability to inhibit HDAC6, suggesting that this compound may also possess similar properties .
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures may inhibit viral infections, particularly through mechanisms involving modulation of cellular pathways .
- Enzyme Interaction : The compound's difluoromethyl group may enhance its binding affinity to specific enzymes, potentially increasing its efficacy as a therapeutic agent. For example, studies on related compounds have demonstrated significant inhibition of enzymatic activities at low concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- In vitro Studies : A study focused on the interaction of this compound with various enzymes showed promising results in inhibiting HDAC activity. This inhibition was characterized by measuring changes in histone acetylation levels in treated cells .
- Pharmacokinetics and Toxicology : Research into the pharmacokinetic profiles of structurally similar compounds suggests that this compound may exhibit favorable absorption and distribution characteristics, making it a candidate for further development .
- Comparative Analysis : A comparative analysis of this compound with other nicotinic derivatives revealed differences in biological activity profiles, highlighting the importance of specific substituents in determining efficacy .
Data Table: Biological Activity Comparison
Q & A
Basic: How does the difluoromethyl substituent in Methyl 6-(difluoromethyl)nicotinate influence its physicochemical properties and pharmacokinetic behavior?
Methodological Answer:
The difluoromethyl group enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes. Its strong electron-withdrawing effect lowers the pKa of adjacent functional groups, improving solubility in physiological media. To quantify these effects:
- Measure logP via shake-flask or HPLC methods to assess lipophilicity changes compared to non-fluorinated analogs.
- Perform stability assays in simulated gastric fluid (pH 1.2–3.0) and hepatic microsomes to evaluate hydrolysis and metabolic resistance .
- Use computational tools (e.g., COSMO-RS) to predict solubility and permeability.
Basic: What synthetic strategies are viable for preparing this compound, and what are their limitations?
Methodological Answer:
Common routes include:
- Nucleophilic fluorination : React 6-hydroxymethylnicotinate derivatives with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane). Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-fluorination).
- Cross-coupling : Use palladium catalysts to introduce difluoromethyl groups via Suzuki-Miyaura coupling. Optimize ligand selection (e.g., XPhos) and solvent (DMF/toluene) to achieve yields >70% .
Advanced: How can discrepancies in reported bioactivity data for this compound derivatives be systematically resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Replicate studies : Use standardized protocols (e.g., fixed ATP concentration in kinase assays).
- Characterize impurities : Employ LC-MS to identify byproducts (e.g., hydrolyzed esters) that may interfere with activity.
- Control stereochemistry : Verify enantiopurity via chiral HPLC (Chiralpak IC column, hexane/isopropanol) to exclude confounding effects from racemic mixtures .
Advanced: What advanced spectroscopic techniques are critical for characterizing this compound intermediates?
Methodological Answer:
- 19F NMR : Resolve CF2H signals (δ −110 to −125 ppm) to confirm substitution patterns and detect fluorinated byproducts. Use a 500 MHz spectrometer with deuterated DMSO for optimal resolution .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions to correlate structure with solubility.
- HRMS-ESI : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 214.0481) with <2 ppm error .
Basic: What computational tools are recommended for predicting the binding mode of this compound to target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with the Protein Data Bank (PDB) structure of nicotinic acetylcholine receptors. Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (−0.25 e).
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Advanced: How can reaction conditions be optimized to suppress defluorination during this compound synthesis?
Methodological Answer:
Defluorination is common under acidic or high-temperature conditions. Mitigation strategies:
- Solvent selection : Use aprotic solvents (e.g., THF) instead of protic ones (e.g., methanol).
- Catalyst screening : Test Pd/C vs. Pd(OAc)2 to minimize metal-induced C-F bond cleavage.
- In situ monitoring : Employ ReactIR to detect HF release (absorbance at 3,800 cm⁻¹) and adjust pH in real-time .
Basic: What analytical workflows are essential for assessing the stability of this compound under accelerated storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degradation products via UPLC-PDA (C18 column, 0.1% formic acid/ACN gradient).
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf life at 25°C. Compare t90 values for hydrolytic vs. oxidative pathways .
Advanced: What strategies improve the enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during fluorination.
- Asymmetric catalysis : Screen Jacobsen’s Co-salen catalysts for kinetic resolution of racemic mixtures.
- Dynamic kinetic resolution : Combine enzymatic esterification (Candida antarctica lipase B) with in situ racemization .
Basic: How does the difluoromethyl group impact the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
Methodological Answer:
- Absorption : The group enhances passive diffusion through membranes (logP ~1.5–2.0). Validate via Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s).
- Metabolism : Fluorine reduces CYP3A4-mediated oxidation. Confirm via hepatic microsome assays with NADPH cofactor .
Advanced: How can machine learning models predict novel derivatives of this compound with improved target selectivity?
Methodological Answer:
- Dataset curation : Compile bioactivity data from ChEMBL and PubChem (≥100 data points).
- Feature engineering : Include fluorine-specific descriptors (e.g., σm values, FASA).
- Model training : Use random forest or graph neural networks (GNNs) to predict IC50 values. Validate with leave-one-out cross-validation (R² >0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
